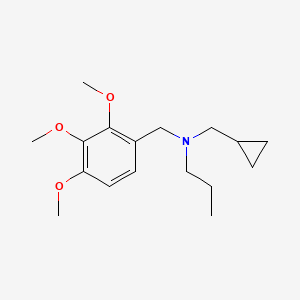
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone, also known as HMP, is a pyrimidine derivative that has been extensively studied for its biochemical and physiological properties. It is a potent antioxidant and has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to act as a potent antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can reduce inflammation and prevent the development of chronic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone in lab experiments is its potent antioxidant and anti-inflammatory properties, which can provide a protective effect to cells and tissues. However, one limitation of using 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties in vitro. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties in animal models. Additionally, further research is needed to fully understand the mechanism of action of 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone and its potential therapeutic applications in various diseases.
Synthesemethoden
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone can be synthesized through a multi-step process, starting with the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with thiourea to form the thiohydantoin derivative, which is subsequently oxidized to form 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to have potent antioxidant properties, which can protect cells from oxidative damage and prevent the development of various diseases. 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has also been shown to have anti-inflammatory properties, which can reduce inflammation and prevent the development of chronic diseases.
Eigenschaften
IUPAC Name |
6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)13-10(15)6-9(14)12-11(13)17/h2-6,15H,1H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNOLLQGPMTHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5848951.png)


![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)
![N-[2-(aminocarbonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5848995.png)